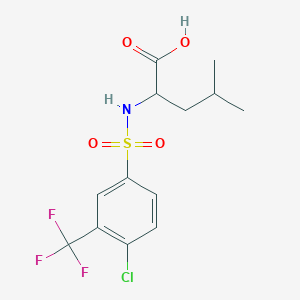

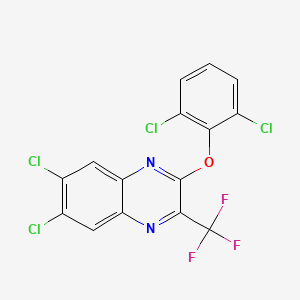

![molecular formula C8H10N4O3S B2490709 Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate CAS No. 932998-35-1](/img/structure/B2490709.png)

Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that incorporate thiazolo and triazol rings, known for their diverse chemical reactions and potential applications in various fields, including material science and pharmaceuticals. The compound's structure suggests it might exhibit unique chemical and physical properties worth exploring.

Synthesis Analysis

The synthesis of related compounds often involves cyclisation reactions of azolylhydrazones, which can lead to the formation of complex structures with azolo and triazol rings. For example, cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile have been studied, showcasing the formation of azolo[5,1-c][1,2,4]triazines (Gray et al., 1976). Similar methods could potentially be applied or adapted for the synthesis of Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate.

Molecular Structure Analysis

X-ray diffraction techniques and spectroscopic methods such as IR, 1H NMR, and 13C NMR are vital for characterizing the molecular structure of similar compounds. For instance, the crystal structures of 1,4,5-trisubstituted 1,2,3-triazoles have been determined, highlighting the importance of intermolecular hydrogen bonding interactions (Ahmed et al., 2016).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including ring-chain isomerism, as seen in ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates (Pryadeina et al., 2008). These reactions are dependent on solvent and substituent effects, suggesting that this compound may also exhibit unique reactivity patterns.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on similar compounds emphasizes innovative synthesis methods, including microwave-promoted techniques and cyclization reactions, to create a variety of heterocyclic derivatives. These methods aim to expand the chemical diversity and explore new potential biological activities of compounds within this chemical family. For example, Özil et al. (2015) reported on the microwave-promoted synthesis of 1,2,4-triazole derivatives, highlighting the method's efficiency in preparing compounds with potential antimicrobial, anti-lipase, and antiurease activities (Özil, Bodur, Ülker, & Kahveci, 2015). Similarly, synthesis and structural analyses of triazole derivatives, as conducted by Ahmed et al. (2016), provide insights into the molecular structures and potential reactivity of these compounds, contributing to a deeper understanding of their chemical behavior (Ahmed et al., 2016).

Mécanisme D'action

Target of Action

Compounds with a similar thiazole ring structure have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, affecting various biochemical pathways .

Pharmacokinetics

1,2,4-triazole ring structures are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .

Propriétés

IUPAC Name |

ethyl 2-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S/c1-2-15-6(14)5(13)9-7-10-11-8-12(7)3-4-16-8/h2-4H2,1H3,(H,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJDQKPSOCSQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NN=C2N1CCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)

![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)